High-Fidelity Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
High-Fidelity Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
A Strategic Guide for Chiral Ligand Development
Executive Summary
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3) is a pivotal chiral amino alcohol derived from L-phenylalanine. Its primary utility lies in its role as the chiral scaffold for the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst , a standard-bearer for the enantioselective reduction of prochiral ketones.[1][2]
This technical guide provides a rigorous, scalable protocol for synthesizing this ligand. Unlike generic preparations, this workflow prioritizes enantiomeric purity and process safety , addressing the specific challenges of Grignard additions to amino acid esters—namely, racemization risks and competitive cyclization.
Strategic Analysis & Retrosynthesis
The synthesis targets the transformation of the ester moiety of L-phenylalanine methyl ester into a tertiary alcohol bearing two phenyl rings.
Retrosynthetic Logic
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Target: Chiral 1,2-amino alcohol.
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Disconnection: 1,1-Diaryl bond formation via nucleophilic addition.
-
Starting Material: L-Phenylalanine methyl ester hydrochloride (readily available, high optical purity).
-
Reagent: Phenylmagnesium bromide (PhMgBr).
Critical Consideration: The stereocenter at C2 (alpha to the amine) is preserved from the L-phenylalanine. However, the strongly basic conditions of the Grignard reaction pose a risk of racemization via enolization of the intermediate ketone/imine. Temperature control is the governing variable for success.
Pathway Visualization
[1][4][5]
Detailed Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6] | Role |
| L-Phenylalanine methyl ester HCl | 215.68 | 1.0 | Substrate |
| Phenylmagnesium bromide (3.0 M in Et₂O) | 181.31 | 5.0 | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous carrier |
| Sulfuric Acid (2M) | 98.08 | Excess | Quenching agent |
| Ammonium Hydroxide (25%) | 35.05 | Excess | Basification |
Step-by-Step Methodology
Phase A: Grignard Addition
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Rationale: We use the hydrochloride salt directly. This requires sacrificing 1 equivalent of Grignard to deprotonate the ammonium salt and another equivalent for the free amine proton, necessitating a large excess (5.0 eq) to drive the ester-to-alcohol conversion.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.
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Solvation: Charge the flask with L-Phenylalanine methyl ester HCl (10.8 g, 50 mmol) and anhydrous THF (150 mL) . Cool the suspension to 0°C in an ice bath.
-
Addition: Transfer Phenylmagnesium bromide solution (85 mL, ~250 mmol) to the addition funnel via cannula.
-
Reaction: Add the Grignard reagent dropwise over 45 minutes.
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Observation: The slurry will dissolve as the ammonium salt is neutralized, eventually forming a cloudy suspension of magnesium salts.
-
Control: Maintain internal temperature <10°C to prevent racemization.
-
-
Completion: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) for disappearance of the ester.
Phase B: Quench & Isolation[1]
-
Safety Critical: The quench is highly exothermic.
-
Cooling: Return the reaction vessel to the ice bath (0°C).
-
Hydrolysis: Carefully add 2M H₂SO₄ (approx. 100 mL) dropwise.
-
Note: Massive precipitation of Mg salts will occur, followed by dissolution as the pH drops. Ensure the final pH is acidic (pH < 2) to dissolve all magnesium salts.
-
-
Extraction (Impurity Removal): Extract the acidic aqueous layer with Diethyl Ether (2 x 50 mL) .
-
Why? The product is protonated (ammonium salt) and stays in the water. The ether wash removes biphenyl (Grignard homocoupling byproduct) and other non-basic organic impurities.
-
-
Basification: Cool the aqueous layer and basify with Ammonium Hydroxide (25%) until pH > 10. The product will precipitate as a white solid.[3]
-
Extraction (Product): Extract the basic aqueous slurry with Ethyl Acetate (3 x 100 mL) .
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase C: Purification (Recrystallization)[3][7]
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Solvent System: Ethanol/Water (9:1) or Toluene.
-
Procedure: Dissolve the crude off-white solid in boiling Ethanol. Add water dropwise until slight turbidity persists, then clear with a drop of ethanol.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Yield: Filter crystals and dry under vacuum. Typical yield: 65–75% .
Characterization & Quality Control
Verify the integrity of the synthesized ligand using the following benchmarks.
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 139–144°C | Capillary MP |
| Specific Rotation | ||
| ¹H NMR (CDCl₃) | Structural ID | |
| Enantiomeric Excess | >99% ee | Chiral HPLC (Daicel Chiralcel OD-H) |
Note: If the melting point is significantly lower (e.g., 115°C), it may indicate the presence of solvent inclusions or incomplete removal of biphenyl.
Application: CBS Catalyst Generation
The synthesized amino alcohol is the precursor to the oxazaborolidine catalyst.[1][8]
Mechanism of Activation
The amino alcohol reacts with borane (BH₃) or a boronic acid to form the active "Lewis Acid-Lewis Base" bifunctional catalyst.
Troubleshooting & Optimization (E-E-A-T)
Issue 1: Low Yield / "Oiling Out"
-
Cause: Incomplete hydrolysis of the magnesium alkoxide complex or insufficient basification.
-
Fix: Ensure the acidic quench stirs for at least 30 minutes to break down the stable N-Mg-O chelates. When basifying, ensure pH > 10; the free base is not soluble in water but can be sticky. Use ample Ethyl Acetate for extraction.
Issue 2: Racemization (Low Rotation Value)
-
Cause: High temperature during Grignard addition causes enolization of the imine intermediate.
-
Fix: Strict temperature control (
to ) during the addition phase is non-negotiable.
Issue 3: Grignard Initiation Failure
-
Cause: Moisture in the L-Phe-OMe HCl salt.
-
Fix: Dry the starting material in a vacuum oven (
) overnight before use. The extra equivalent of Grignard acts as a scavenger, but excessive moisture kills the stoichiometry.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[9] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][8][9] Journal of the American Chemical Society, 109(18), 5551–5553. Link
-
Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Link
-
Organic Syntheses. (1996). Preparation of Chiral Oxazaborolidines. Organic Syntheses, Coll.[10] Vol. 9, p.676. (General reference for CBS catalyst preparation logic). Link
-
ChemSRC. (2025).[11] (2S)-2-Amino-1,1,3-triphenyl-1-propanol Physical Properties. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 10. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]
- 11. (2S)-2-Amino-1,1,3-triphenyl-1-propanol | CAS#:79868-78-3 | Chemsrc [chemsrc.com]
